molecular formula C9H9ClO4S B2920087 Methyl 4-chloro-2-methanesulfonylbenzoate CAS No. 773134-42-2

Methyl 4-chloro-2-methanesulfonylbenzoate

Cat. No.: B2920087
CAS No.: 773134-42-2
M. Wt: 248.68
InChI Key: KHKJTYHNJKJRFN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methanesulfonylbenzoate is a chemical compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methanesulfonylbenzoate can be synthesized through a multi-step process involving the chlorination and sulfonation of benzoic acid derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methanesulfonylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The methanesulfonyl group can be reduced under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-methanesulfonylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-methanesulfonylbenzoate is unique due to the presence of both the chloro and methanesulfonyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

methyl 4-chloro-2-methylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJTYHNJKJRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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